molecular formula C8H11N3O2 B12919506 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one CAS No. 138689-38-0

2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one

Cat. No.: B12919506
CAS No.: 138689-38-0
M. Wt: 181.19 g/mol
InChI Key: XQLFKJADWCNQRC-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is a heterocyclic compound that features both an imidazole and an isoxazolidinone ring The imidazole ring is known for its presence in many biologically active molecules, while the isoxazolidinone ring is less common but has interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one typically involves the formation of the imidazole ring followed by the construction of the isoxazolidinone ring. One common method involves the reaction of 1-methylimidazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazolidinone ring under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The isoxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The methyl group on the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The isoxazolidinone ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the isoxazolidinone ring but shares the imidazole core.

    Isoxazolidinone: Lacks the imidazole ring but shares the isoxazolidinone core.

    2-((1-Methyl-1H-imidazol-2-yl)methyl)isoxazolidin-3-one: A positional isomer with similar properties.

Uniqueness

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is unique due to the combination of the imidazole and isoxazolidinone rings, which imparts distinct chemical and biological properties

Properties

CAS No.

138689-38-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H11N3O2/c1-10-6-9-4-7(10)5-11-8(12)2-3-13-11/h4,6H,2-3,5H2,1H3

InChI Key

XQLFKJADWCNQRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN2C(=O)CCO2

Origin of Product

United States

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